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molecular formula C10H13ClFN B3288757 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 852660-54-9

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Cat. No. B3288757
M. Wt: 201.67 g/mol
InChI Key: ISIVAXAVZRQAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291744B2

Procedure details

A mixture of 6-fluoro-3,4-dihydronaphthalen-2(1H)-one oxime (1.58 g, 8.81 mmol), methanol (25 mL), conentrated hydrochloric acid (2 mL) and 10% palladium on charcoal (316 mg) was shaken in a pressure bottle under a hydrogen atmosphere (55 psig). After 18 hours, the mixture was filtered and the solid washed with methanol. The filtrate was concentrated under vacuum, and the residue was washed with ether, dried by concentration from benzene, and dried further under vacuum to provide a white solid (1.48 g, 83%).
Name
6-fluoro-3,4-dihydronaphthalen-2(1H)-one oxime
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
316 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=[N:12]O)[CH2:6][CH2:5]2.[ClH:14]>[Pd].CO>[ClH:14].[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6][CH2:5]2 |f:4.5|

Inputs

Step One
Name
6-fluoro-3,4-dihydronaphthalen-2(1H)-one oxime
Quantity
1.58 g
Type
reactant
Smiles
FC=1C=C2CCC(CC2=CC1)=NO
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
316 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a pressure bottle under a hydrogen atmosphere (55 psig)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
the residue was washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by concentration from benzene
CUSTOM
Type
CUSTOM
Details
dried further under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.FC=1C=C2CCC(CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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